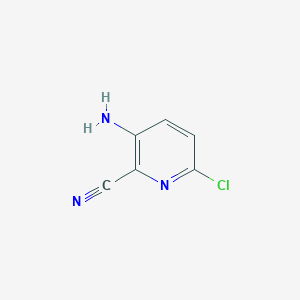

3-Amino-6-chloropyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNLFCQZACXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343862 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95095-84-4 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Core Physical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-6-chloropyridine-2-carbonitrile, alongside detailed experimental protocols for their determination. Furthermore, it explores a significant potential biological context for this class of molecules—kinase inhibition—by detailing a relevant signaling pathway and a general experimental workflow for screening.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |

| Molecular Weight | 153.57 g/mol | PubChem[1] |

| Melting Point | 175-176.5 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 372.4 ± 42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |

| CAS Number | 95095-84-4 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

-

Observe the sample and note the approximate melting temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the boiling point of this compound at a given atmospheric pressure. Given its high predicted boiling point, this would be performed under reduced pressure.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum source and manometer

Procedure:

-

Place a small amount (a few milliliters) of the sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube filled with high-boiling silicone oil).

-

If performing under reduced pressure, connect the apparatus to a vacuum pump and manometer.

-

Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point at the recorded pressure.

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents at a constant temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, DMSO, acetone).

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter into a volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration of the saturated solution to determine the solubility in that solvent at the specified temperature.

Plausible Synthesis and Biological Context

While specific experimental data on the biological roles of this compound is limited in publicly available literature, its structural motifs are common in compounds targeting protein kinases. The aminopyridine and aminopyrazine carbonitrile scaffolds are known to be effective in the design of kinase inhibitors.

Plausible Synthetic Route

A plausible synthetic route for this compound can be conceptualized based on established pyridine ring synthesis methodologies. A potential pathway is the condensation of a suitable dicarbonyl compound with an aminonitrile derivative, followed by chlorination.

Caption: Plausible synthetic workflow for this compound.

Potential Role as a Kinase Inhibitor in the DNA Damage Response Pathway

Derivatives of aminopyrazines, which are structurally similar to aminopyridines, have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The following diagram illustrates a simplified CHK1 signaling pathway.

Caption: Simplified CHK1 signaling pathway in the DNA damage response.

General Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound as a kinase inhibitor, a systematic screening process is typically employed. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.

Caption: General experimental workflow for kinase inhibitor screening.

References

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Chemical Structure, Bonding, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential biological applications of 3-Amino-6-chloropyridine-2-carbonitrile. This document collates available physicochemical data, spectroscopic information, and synthetic methodologies. While experimental crystallographic data for the title compound is not currently available, this guide presents computed structural properties and relevant data from analogous compounds to offer insights into its molecular characteristics. Furthermore, the known biological activities of structurally related aminopyridine and aminopyrazine derivatives, particularly as kinase inhibitors, are discussed to highlight the therapeutic potential of this scaffold. Detailed experimental protocols for the synthesis and characterization of similar compounds are provided to guide further research and development efforts.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃[1]. The molecule features a pyridine ring substituted with an amino group at the 3-position, a chloro group at the 6-position, and a nitrile group at the 2-position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computed from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |

| Molecular Weight | 153.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 95095-84-4 | PubChem[1] |

| SMILES | C1=CC(=NC(=C1N)C#N)Cl | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Chemical Bonding and Molecular Geometry

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database[2][3]. In the absence of experimental crystallographic data, the bonding and geometry can be inferred from computational models and analysis of closely related crystal structures, such as that of 6-chloropyridine-2-carbonitrile.

The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the pyridine ring. The nitrile group is linear, and the amino and chloro substituents lie in the plane of the ring. The electronic properties of the molecule are influenced by the interplay of the electron-withdrawing nitrile and chloro groups and the electron-donating amino group, which affects the aromatic system of the pyridine ring.

Logical Relationship of Substituent Effects:

Caption: Influence of substituents on the electronic properties of the pyridine ring.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.5 | d | ~8-9 |

| H-5 | 6.7 - 7.0 | d | ~8-9 |

| -NH₂ | 5.0 - 6.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be characteristic of the carbon environments within the substituted pyridine ring and the nitrile group.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-CN) | 115 - 120 |

| C-3 (C-NH₂) | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 (C-Cl) | 150 - 155 |

| C≡N | 117 - 122 |

FTIR Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H (Amino) | Stretching |

| 2230 - 2210 | C≡N (Nitrile) | Stretching |

| 1640 - 1590 | C=C, C=N (Aromatic Ring) | Stretching |

| 1350 - 1250 | C-N (Aromatic Amine) | Stretching |

| 800 - 700 | C-Cl | Stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 153/155 | [M]⁺ |

| 126/128 | [M - HCN]⁺ |

| 118 | [M - Cl]⁺ |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from methodologies used for structurally similar compounds. A common approach involves the amination of a di-halogenated precursor. A relevant patent (CN101565400B) describes a similar transformation[4].

Proposed Synthetic Protocol:

-

Reaction: Ammonolysis of 2,6-dichloropyridine-3-carbonitrile.

-

Reagents and Materials:

-

2,6-dichloropyridine-3-carbonitrile

-

Ammonia (aqueous solution or gas)

-

Solvent (e.g., ethanol, isopropanol, or DMF)

-

Catalyst (optional, e.g., cuprous chloride)

-

Reaction vessel (pressure-rated if using ammonia gas at elevated temperatures)

-

Stirring apparatus

-

Heating and cooling system

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dichloropyridine-3-carbonitrile in the chosen solvent.

-

Add the ammonia source. If using aqueous ammonia, add it directly to the solution. If using ammonia gas, purge the vessel and introduce the gas.

-

If a catalyst is used, add it to the reaction mixture.

-

Seal the vessel and heat the reaction to the desired temperature (e.g., 100-150 °C). The reaction time can range from several hours to a day.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Kinase Inhibition Assay Protocol

Given the potential of aminopyridine derivatives as kinase inhibitors, a general protocol for assessing the inhibitory activity of this compound against a target kinase (e.g., FGFR) is provided below.

-

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials:

-

Recombinant human kinase (e.g., FGFR1)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

This compound (test compound)

-

Positive control inhibitor (e.g., a known FGFR inhibitor)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

The amount of product formed (or ATP consumed) is measured using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).

-

Biological Activity and Signaling Pathways

While there is no specific biological activity data reported for this compound, its structural similarity to known kinase inhibitors suggests it may have therapeutic potential, particularly in oncology.

Potential as a Kinase Inhibitor

Many aminopyridine and aminopyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers. Structurally related aminopyrazine derivatives have shown potent inhibitory activity against FGFRs[5][6]. For instance, some 2-aminopyrimidine derivatives have been reported as highly selective FGFR4 inhibitors with IC₅₀ values in the low nanomolar range[7].

-

Other Kinase Targets: Aminopyridine-based compounds have also been investigated as inhibitors of other kinases, such as c-Jun N-terminal kinases (JNKs) and Glycogen Synthase Kinase 3β (GSK-3β)[8].

FGFR Signaling Pathway

The FGFR signaling pathway is a key target for many kinase inhibitors. A simplified representation of this pathway and the potential point of inhibition by a compound like this compound is shown below.

Caption: Simplified FGFR signaling pathway and the potential inhibitory action of this compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation, particularly in the field of drug discovery. While a complete experimental characterization is not yet available in the public domain, this guide has provided a comprehensive overview of its predicted chemical and physical properties, along with detailed protocols for its potential synthesis and biological evaluation. The strong evidence of kinase inhibitory activity among structurally related compounds, especially against FGFRs, marks this compound as a promising scaffold for the development of novel therapeutic agents. Further experimental studies are warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound | C6H4ClN3 | CID 592750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 5. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 3-Amino-6-chloropyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, peer-reviewed synthesis protocol for this specific molecule, this document outlines two plausible multi-step synthetic pathways based on established chemical principles and analogous reactions found in the literature.

The proposed routes commence from readily available starting materials and employ well-understood chemical transformations. This guide offers detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the practical synthesis of the target compound.

Plausible Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound:

-

De Novo Ring Formation: Construction of the pyridine ring from acyclic precursors, primarily utilizing malononitrile as a key starting material.

-

Pyridine Ring Modification: Functionalization of a pre-existing, suitably substituted pyridine ring, such as through nucleophilic aromatic substitution.

Pathway 1: De Novo Synthesis from Acyclic Precursors

This pathway is adapted from established methods for the synthesis of substituted pyridines, such as the preparation of 3-amino-2-chloro-4-methylpyridine.[1][2] The general approach involves the construction of the pyridine ring followed by functional group interconversions.

Logical Workflow for Pathway 1

Caption: Proposed de novo synthesis of this compound.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile (Analogue for Intermediate E)

A related dichlorinated pyridine dicarbonitrile can be synthesized, providing insight into the chlorination step. A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes. Concentrated HCl is then added at 80°C. The resulting intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, is obtained in high yield (96%). This intermediate is then subjected to a Sandmeyer-type reaction. To a solution of the aminopyridine and CuCl₂ (1.5 equivalents) in dry acetonitrile, isopentyl nitrite (1.5 equivalents) is added, and the mixture is heated at 65°C for 5 hours. After workup, 2,6-dichloropyridine-3,5-dicarbonitrile is obtained with an 89% yield.[3]

Step 2: Selective Amination (General Procedure)

The selective displacement of one chlorine atom with an amino group can be achieved by reacting the dichloropyridine intermediate with ammonia in a suitable solvent. The reaction conditions, such as temperature and pressure, would need to be carefully controlled to favor mono-substitution.

Step 3: Rearrangement to the Final Product (Hypothetical)

The conversion of a 3-cyano-2-aminopyridine to a 2-cyano-3-aminopyridine would likely involve a complex rearrangement, such as a Dimroth rearrangement, under specific conditions. This step is hypothetical and would require significant experimental investigation.

Quantitative Data for Pathway 1 (Based on Analogous Reactions)

| Reaction Step | Product | Yield (%) | Reference |

| Cyclization to Aminochloropyridine Dicarbonitrile | 2-Amino-6-chloropyridine-3,5-dicarbonitrile | 96 | [3] |

| Diazotization and Chlorination | 2,6-Dichloropyridine-3,5-dicarbonitrile | 89 | [3] |

Pathway 2: Synthesis via Modification of a Chlorinated Pyridine

This approach begins with a polychlorinated pyridine and introduces the amino group through nucleophilic aromatic substitution. This method is suggested by the synthesis of related aminopyridine derivatives from tetrachloropyridine carbonitrile.[4]

Logical Workflow for Pathway 2

Caption: Proposed synthesis via modification of a polychlorinated pyridine.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile

As a representative procedure for selective amination, 3,4,5,6-tetrachloropyridine-2-carbonitrile (0.1 mol) is reacted with liquefied ammonia (1.5 mol) in isopropanol (250 mL) in the presence of a catalyst such as cupric chloride (0.05 g). The reaction is stirred at room temperature for 30 hours. After filtration and drying, 4-amino-3,5,6-trichloropyridine-2-carbonitrile is obtained.[4]

Step 2: Reductive Dechlorination (General Concept)

The subsequent removal of the two chlorine atoms at positions 3 and 5 would require a selective reductive dechlorination. This could potentially be achieved through catalytic hydrogenation using a specific catalyst (e.g., palladium on carbon) and carefully controlled reaction conditions to avoid reduction of the nitrile group or the pyridine ring. The choice of solvent and hydrogen pressure would be critical parameters to optimize.

Quantitative Data for Pathway 2 (Based on Analogous Reactions)

| Starting Material | Product | Yield (%) | Catalyst | Reference |

| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 77.4 | Cupric Chloride | [4] |

| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 80.1 | Cuprous Chloride | [4] |

| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 71.5 | Copper 8-quinolinolate | [4] |

Conclusion

References

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile

CAS Number: 95095-84-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages information on closely related analogs to provide insights into its potential synthesis, physicochemical properties, and applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Properties

This compound is a substituted pyridine derivative. Its structure combines several key functional groups: an amino group, a chloro group, and a nitrile group, which make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| IUPAC Name | This compound |

| CAS Number | 95095-84-4 |

| Appearance | Expected to be a solid |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 0 |

Synthesis and Experimental Protocols

General Synthetic Approach: One-Pot Multicomponent Reaction

One-pot syntheses are often employed for their efficiency and atom economy. A plausible approach for the synthesis of substituted 2-aminopyridine-3-carbonitriles involves the condensation of an enaminone with malononitrile and a primary amine under solvent-free conditions.[2]

Experimental Protocol: General Synthesis of 2-Amino-3-cyanopyridines [2]

-

Reactants: An equimolar mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol).

-

Procedure:

-

The reactants are combined in a reaction vessel.

-

The mixture is heated for 3 hours under solvent-free conditions.

-

After cooling, the resulting residue is washed several times with diethyl ether to yield the 2-aminopyridine product.

-

Note: The specific starting materials for the synthesis of this compound would need to be determined and the reaction conditions optimized.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyridine carbonitrile, which could be adapted for the target compound.

Caption: A generalized workflow for the synthesis of aminopyridine carbonitriles.

Potential Applications in Drug Discovery

The 3-aminopyridine-2-carbonitrile scaffold and its analogs are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer. The structural features of these compounds allow for key interactions with the ATP-binding site of various kinases.

Role as a Kinase Inhibitor Scaffold

Derivatives of the closely related 3-aminopyrazine-2-carbonitrile have shown potent inhibitory activity against several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.[3] These include:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4][5]

-

Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][6]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): These kinases are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[7]

-

Aurora Kinases and Monopolar Spindle 1 (MPS1): These are mitotic kinases that are attractive targets for cancer therapy.[8]

Signaling Pathway Involvement

The diagram below illustrates the role of CHK1 in the DNA damage response pathway, a potential target for inhibitors based on the this compound scaffold.

Caption: The role of CHK1 in the DNA damage response and its potential inhibition.

Quantitative Data (Based on Analogs)

Table 2: Characterization Data for a Representative Analog [4]

| Parameter | Value |

| Yield | 39% |

| Appearance | Pale yellow crystals |

| Melting Point | 167–168 °C |

| IR (KBr, cm⁻¹) | 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691 |

| ¹H NMR (CDCl₃) δ (ppm) | 1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H) |

| ¹³C NMR (CDCl₃) δ (ppm) | 28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3 |

| Mass Spec (EI) m/z | 277 (M⁺) |

Safety and Handling

Based on the GHS classification for this compound, the compound is considered hazardous.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited, the extensive research on related aminopyridine and aminopyrazine derivatives provides a strong foundation for future investigation. The synthetic tractability and the diverse biological activities of its analogs underscore its potential as a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and biological targets of this compound.

References

- 1. This compound | C6H4ClN3 | CID 592750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Amino-6-chloropyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for the pyridine derivative, 3-Amino-6-chloropyridine-2-carbonitrile. This compound is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. This document compiles mass spectrometry data and presents detailed, hypothetical protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, based on standard analytical methodologies.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented below is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| Parameter | Value |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Major Fragments (m/z) | |

| 153 | |

| 126 | |

| 118 |

Predicted ¹H NMR Data

No experimental ¹H NMR data was found in the searched literature. The following are predicted chemical shifts and multiplicities based on the structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

| H-5 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Predicted ¹³C NMR Data

No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts based on the structure.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 95 - 105 |

| C-3 | 150 - 160 |

| C-4 | 135 - 145 |

| C-5 | 115 - 125 |

| C-6 | 145 - 155 |

| C≡N | 115 - 120 |

Predicted Infrared (IR) Spectroscopy Data

No experimental IR spectrum was found in the searched literature. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | N-H (Amino group) | Stretching |

| 2230 - 2210 | C≡N (Nitrile) | Stretching |

| 1650 - 1580 | C=C, C=N (Pyridine ring) | Stretching |

| 1350 - 1250 | C-N (Aromatic amine) | Stretching |

| 850 - 750 | C-Cl | Stretching |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of chemical compounds. The following sections provide a plausible synthetic route and standard procedures for spectroscopic analysis of this compound.

Synthesis Protocol

A potential synthetic route to this compound involves the reaction of malononitrile with a suitable chlorinated pyridine precursor. The following is a generalized procedure based on known syntheses of similar aminopyridine carbonitriles.

Reaction:

A plausible synthesis could involve the reaction of 2,5-dichloropyridine with a source of cyanide and ammonia, or a multi-step synthesis starting from a more readily available pyridine derivative.

Example Procedure (Hypothetical):

-

To a solution of 2,5-dichloropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide (1.1 equivalents).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours.

-

After cooling, a source of ammonia (e.g., aqueous ammonia) is added, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence is used with a spectral width of about 240 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are employed. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for volatile compounds or by direct infusion for less volatile samples.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide structural information.

Visualizations

The following diagrams illustrate the molecular structure and a proposed synthetic workflow for this compound.

Caption: Molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-6-chloropyridine-2-carbonitrile in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Amino-6-chloropyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a comprehensive resource by providing a detailed experimental protocol for determining its solubility, enabling researchers to generate critical data for process development, formulation, and other research applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 95095-84-4 | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| Melting Point | Not consistently reported | |

| pKa | Not available |

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||

| e.g., Dimethyl sulfoxide (DMSO) | e.g., 25 |

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the isothermal shake-flask method, a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[2]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[2] A preliminary study may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the respective solvent at the specified temperature using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / (Initial volume of supernatant) × 100

-

3.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Polarity of the Solvent: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The presence of polar functional groups (amino, nitrile) and a polar pyridine ring suggests that this compound will exhibit higher solubility in polar solvents.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

-

Hydrogen Bonding: The amino group in the molecule can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocol and the structured data table will aid in generating reliable and comparable solubility data. This information is invaluable for the optimization of synthetic processes, purification techniques, and the development of formulations in the pharmaceutical and chemical industries.

References

The Versatile Scaffold: Unlocking the Potential of 3-Amino-6-chloropyridine-2-carbonitrile in Medicinal Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, 3-Amino-6-chloropyridine-2-carbonitrile has emerged as a particularly valuable building block, primarily as a precursor to a class of potent kinase inhibitors with significant therapeutic promise. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, their biological activities, relevant signaling pathways, and detailed experimental protocols.

Core Applications in Kinase Inhibition

This compound serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of bicyclic heteroaromatic compounds that have garnered considerable attention in drug discovery.[1] These derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2]

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, has been identified as a privileged structure for targeting the ATP-binding site of various kinases.[1][2] Modifications to this core structure have led to the development of selective inhibitors for several important cancer-related kinases.

Pim-1 Kinase Inhibition: A Promising Avenue for Cancer Therapy

One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives lies in the inhibition of Pim-1 kinase.[3][4][5] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive target for therapeutic intervention.

Derivatives of this compound have been successfully converted into potent and selective Pim-1 inhibitors.[3][4][5] These compounds have shown the ability to suppress the phosphorylation of downstream targets of Pim-1, such as the BAD protein, leading to the induction of apoptosis in cancer cells.[3][5]

The general workflow for the synthesis of these potent kinase inhibitors is depicted below:

The following diagram illustrates the simplified signaling pathway involving Pim-1 kinase and the point of intervention for the synthesized inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.

| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Target Kinase | IC50 (nM) | Reference |

| 1 | 3-aryl, 5-amino | Pim-1 | 45 | [3] |

| 9a | Varied aryl and other substitutions | Pim-1 | <10 | [3] |

| 9b | Varied aryl and other substitutions | Pim-1 | <10 | [3] |

| 11a | Varied aryl and other substitutions | Pim-1 | <10 | [3] |

| 11b | Varied aryl and other substitutions | Pim-1 | <10 | [3] |

Experimental Protocols

General Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile intermediate

A mixture of this compound and hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the 5-amino-1H-pyrazole-4-carbonitrile intermediate.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The 5-amino-1H-pyrazole-4-carbonitrile intermediate is reacted with a β-dicarbonyl compound (e.g., acetylacetone) in a solvent like acetic acid.[6] The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase (e.g., Pim-1) is determined using a radiometric or fluorescence-based assay. A typical protocol involves the following steps:

-

Reaction Mixture Preparation : A reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is prepared.

-

Compound Addition : The test compounds are serially diluted and added to the reaction mixture in a multi-well plate.

-

Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature for a specific duration.

-

Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is often done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity is measured.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its primary application as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent kinase inhibitors, particularly targeting Pim-1 kinase, with significant potential in the development of novel anticancer therapies. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the ongoing search for new and effective therapeutic agents. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential against a broader range of biological targets.

References

- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

3-Amino-6-chloropyridine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyridine-2-carbonitrile has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a nitrile moiety, offers a versatile platform for the construction of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other significant heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as highly valuable intermediates for the synthesis of more complex molecular architectures. The strategic arrangement of the amino, chloro, and cyano groups on the pyridine core allows for a variety of chemical manipulations, including nucleophilic substitution, cyclocondensation, and metal-catalyzed cross-coupling reactions. This versatility has made it a sought-after precursor for the generation of compound libraries in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [PubChem CID: 592750] |

| Molecular Weight | 153.57 g/mol | [PubChem CID: 592750] |

| IUPAC Name | This compound | [PubChem CID: 592750] |

| CAS Number | 95095-84-4 | [PubChem CID: 592750] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in many organic solvents |

Synthesis of Heterocycles

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The following sections detail the synthesis of prominent classes of heterocycles derived from this building block.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles known for their wide range of biological activities, including anticancer and anti-inflammatory properties. The ortho-amino nitrile functionality of this compound is ideally suited for the construction of the pyrimidine ring.

Heating this compound with formamide provides a direct route to 4-amino-7-chloropyrido[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Amino-7-chloropyrido[2,3-d]pyrimidine

A mixture of this compound (1.0 eq) and formamide (10-15 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford the desired product.

| Product | Reagents and Conditions | Yield | Melting Point (°C) | Spectroscopic Data |

| 4-Amino-7-chloropyrido[2,3-d]pyrimidine | Formamide, reflux, 4-6 h | 45% | 280-282 | IR (KBr, cm⁻¹): 3390 (NH), 2222 (CN), 1681 (C=O) |

Cyclocondensation with urea or thiourea offers a pathway to 4-amino-2-oxo(or thioxo)-1,2-dihydropyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine

A mixture of this compound (1.0 eq) and urea (2.0 eq) is heated in an inert solvent such as diphenyl ether at 200-220 °C for 2-3 hours. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated product is collected by filtration, washed, and recrystallized. A similar procedure can be followed using thiourea to obtain the corresponding 2-thioxo derivative.

| Product | Reagents and Conditions | Yield |

| 4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine | Urea, diphenyl ether, 200-220 °C, 2-3 h | Moderate to Good |

| 4-Amino-7-chloro-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine | Thiourea, diphenyl ether, 200-220 °C, 2-3 h | Moderate to Good |

Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction provides a classical and efficient method for the synthesis of 3-aminothieno[2,3-b]pyridines. While the direct application to this compound is not explicitly detailed, a related synthesis starting from a pyridine-2(1H)-thione derivative is well-established and can be adapted.

Experimental Protocol: Synthesis of 3-Amino-6-substituted-thieno[2,3-b]pyridine-2-carbonitrile

To a suspension of the corresponding 3-cyano-pyridine-2(1H)-thione (1.0 eq) in a suitable solvent like DMF, an aqueous solution of potassium hydroxide (1.0 eq) is added, followed by the addition of chloroacetonitrile (1.0 eq) at room temperature. After stirring for a short period, another equivalent of aqueous potassium hydroxide is added, and the mixture is heated. Upon cooling, the product precipitates and is collected by filtration.

| Product | Starting Material | Reagents and Conditions | Yield |

| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione | 1. KOH, Chloroacetonitrile, DMF, rt; 2. KOH, 85 °C, 6 h | 80% |

Other Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its use in the synthesis of other heterocyclic systems. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of pyrimidine derivatives, and reactions with isothiocyanates can be employed to construct fused thiadiazole or related systems.

Biological Significance and Signaling Pathways

Derivatives of pyrido[2,3-d]pyrimidines, synthesized from precursors like this compound, have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. These include the Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and components of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: EGFR Signaling Pathway

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation by phosphorylating several downstream targets, including BAD and p21.

Caption: PIM-1 Kinase Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.

Caption: PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of a multitude of heterocyclic compounds with significant biological potential. Its ability to participate in a range of chemical transformations provides a robust platform for the generation of diverse molecular scaffolds. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents targeting key signaling pathways implicated in human diseases. This guide serves as a foundational resource to stimulate and support further research in this exciting field.

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile—offers a versatile platform for the synthesis of complex heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It further delves into its critical role as a scaffold for developing potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) signaling pathways, which are implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction and Physicochemical Properties

This compound (CAS No. 95095-84-4) is a yellow to light yellow crystalline solid.[1] Its strategic placement of reactive sites makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating amino group, influences the reactivity of the pyridine ring, enabling a variety of chemical transformations.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| CAS Number | 95095-84-4 | [1] |

| Melting Point | 175-176.5 °C | |

| Boiling Point | 372.4±42.0 °C (Predicted) | |

| Density | 1.42±0.1 g/cm3 (Predicted) | |

| pKa | -0.85±0.10 (Predicted) | |

| ¹H NMR (DMSO-d₆) | Representative data for a similar scaffold: δ 8.61 (s, 2H, NH₂), 7.68 (d, J = 9.0 Hz, 1H, Ar–H), 6.93 (d, J = 7.8 Hz, 1H, Ar–H) | [2] |

| ¹³C NMR (DMSO-d₆) | Representative data for a similar scaffold: δ 160.4, 159.6, 157.8, 135.7, 134.0, 132.7, 132.2, 130.5, 130.0, 129.3, 127.8, 125.8, 116.7, 116.2, 87.9, 76.3, 44.8 | [2] |

| Mass Spectrum (ESI-TOF) m/z | Representative data for a similar scaffold: [M+H]⁺ calculated for C₂₀H₁₂Cl₂N₄O: 395.0466, found: 395.0511 | [2] |

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, the development of synthetic methodologies for functionalized pyridines has been a continuous focus in organic chemistry. The importance of this and similar scaffolds became increasingly apparent with the rise of targeted therapies in medicine, particularly in the field of oncology. The aminopyridine core is a well-established pharmacophore, and its derivatives have been the subject of extensive research for their potential as kinase inhibitors. The strategic combination of the amino, chloro, and nitrile groups in this particular molecule provides a framework that has been exploited in the synthesis of numerous biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A plausible synthetic route can be extrapolated from the synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which involves a multi-component reaction. A general workflow for such a synthesis is depicted below.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of similar aminopyridine carbonitrile derivatives and should be adapted and optimized for the specific target molecule.

Materials:

-

2,6-Dichloropyridine

-

Malononitrile

-

Sodium amide (NaNH₂) or liquid ammonia

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Amination of 2,6-Dichloropyridine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Slowly add sodium amide (1.1 eq). Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of 2-Amino-6-chloropyridine: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-6-chloropyridine.

-

Cyanation of 2-Amino-6-chloropyridine: In a suitable reaction vessel, combine 2-amino-6-chloropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF. Heat the mixture to 150°C for 12-18 hours.

-

Work-up and Isolation of this compound: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of kinase inhibitors. The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The chlorine atom provides a site for further modification through cross-coupling reactions to introduce various substituents that can enhance potency and selectivity. The nitrile group can also participate in hydrogen bonding or be used as a synthetic handle.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, a close analog of the title compound, have been identified as potent inhibitors of FGFRs. These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling cascades.

Caption: The FGFR signaling pathway and the point of inhibition by aminopyridine-based inhibitors.

Inhibition of Janus Kinase (JAK) Signaling

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is critical for immune function, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a core structure that can be derived from or is analogous to this compound. These inhibitors block the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.

Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyridine-based inhibitors.

Conclusion

This compound is a synthetically versatile and medicinally significant molecule. While its early history is not extensively documented, its utility as a privileged scaffold for the development of potent kinase inhibitors is well-established. Its derivatives have shown considerable promise in targeting key signaling pathways, such as the FGFR and JAK-STAT pathways, which are central to the pathology of numerous diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the chemical space around this core structure is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Amino-6-chloropyridine-2-carbonitrile with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in the development of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This method is particularly valuable in pharmaceutical and drug discovery settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2] The substrate, this compound, is a valuable building block possessing a pyridine ring substituted with an amino, a chloro, and a cyano group, offering multiple points for diversification. The chloro-substituent serves as a handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to construct biaryl structures of significant interest in medicinal chemistry.[3]

The coupling of chloro-pyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, the use of highly active palladium catalysts, often in combination with electron-rich and bulky phosphine ligands, has enabled the efficient coupling of these less reactive substrates.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction mixture should be a suspension.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-6-arylpyridine-2-carbonitrile product.

-

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloro-pyridine couplings.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 3-Amino-6-phenylpyridine-2-carbonitrile | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile | 80-95 |

| 3 | 4-Fluorophenylboronic acid | 3-Amino-6-(4-fluorophenyl)pyridine-2-carbonitrile | 70-85 |

| 4 | 3-Thienylboronic acid | 3-Amino-6-(thiophen-3-yl)pyridine-2-carbonitrile | 65-80 |

| 5 | Pyridine-3-boronic acid | 3-Amino-6-(pyridin-3-yl)pyridine-2-carbonitrile | 60-75 |

Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low conversion | Inactive catalyst; Presence of oxygen; Inappropriate base or solvent. | Use fresh, high-quality catalyst and ligand; Ensure thorough degassing of solvents and inert atmosphere; Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. |

| Formation of side products | Homocoupling of the boronic acid; Protodeboronation. | Use a slight excess of the boronic acid; Ensure the base is anhydrous if required by the specific conditions; Optimize reaction temperature and time. |

| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |

These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling of this compound. The provided information is intended to serve as a starting point, and optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-6-chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals